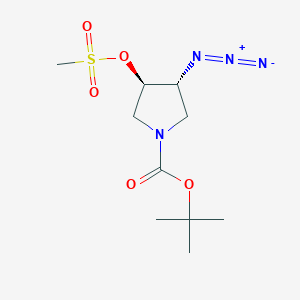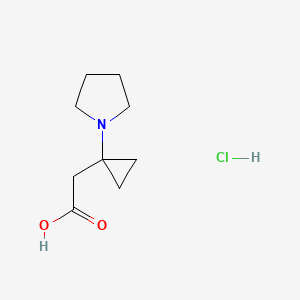
2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2243515-15-1 . It has a molecular weight of 205.68 and is typically in the form of a powder . This compound has potential in scientific research, offering intriguing possibilities for studying various biological processes and developing new therapeutic interventions.
Molecular Structure Analysis
The IUPAC name for this compound is “2-(1-(pyrrolidin-1-yl)cyclopropyl)acetic acid hydrochloride” and its InChI Code is "1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H" . This indicates that the compound consists of a pyrrolidine ring attached to a cyclopropyl group, which is further attached to an acetic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 205.68 . The compound’s InChI key is PFIBQIDNBSDCSN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
Synthesis Approaches : Innovative synthesis methodologies have been developed for various pyrrolidine and piperidine derivatives. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs intermolecular [2+2]-photocycloaddition as key steps, highlighting the versatility of pyrrolidine structures in synthesizing cyclic γ-aminobutyric acid analogues (Petz et al., 2019). This indicates a broad application in synthesizing structurally complex and functionalized molecules.
Molecular Docking Studies : Pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This illustrates the potential of pyridine-based compounds in drug discovery and development for various therapeutic targets (Flefel et al., 2018).
Chemical Properties and Applications
Crystal Structure Analysis : Studies such as the crystal structure of triclopyr and fluroxypyr provide insights into the molecular arrangement, intermolecular interactions, and potential reactivity of pyridine herbicides. These analyses contribute to a deeper understanding of the physicochemical properties of such compounds (Cho et al., 2014), (Park et al., 2016).
Quantum Chemical Investigation : The DFT and quantum chemical calculations of substituted pyrrolidinones explore the electronic properties and molecular densities, offering a foundation for predicting reactivity and designing molecules with desired properties (Bouklah et al., 2012).
Herbicide Development : The creation of potential controlled-release herbicides from 2,4-D esters of starches highlights the agricultural applications of chemically modified acetic acids. This research points to the possibility of designing environmentally friendly and efficient herbicidal formulations (Mehltretter et al., 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBQIDNBSDCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


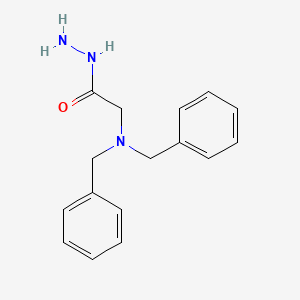

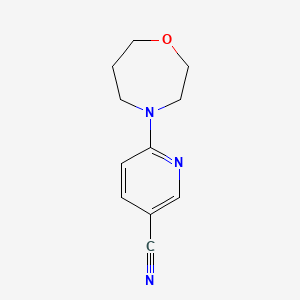
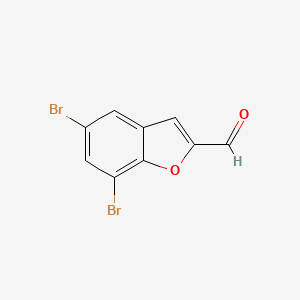


![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

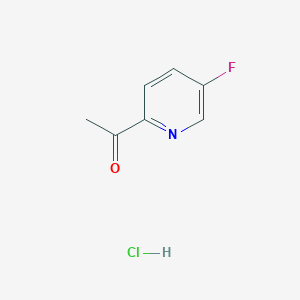
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)
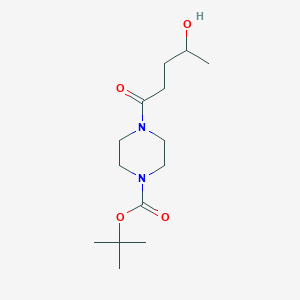
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)
